Phosphoric acid--hexadecan-1-amine (1/1)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
38482-50-7 |
|---|---|
Molecular Formula |
C16H38NO4P |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
hexadecan-1-amine;phosphoric acid |
InChI |
InChI=1S/C16H35N.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-5(2,3)4/h2-17H2,1H3;(H3,1,2,3,4) |
InChI Key |
OYHYNQJKGNKPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of Hexadecan 1 Amine Phosphate Formation
Synthetic Routes for Alkyl Ammonium (B1175870) Phosphate (B84403) Salts
The synthesis of alkyl ammonium phosphate salts, such as hexadecan-1-amine phosphate, can be achieved through various chemical routes. These methods are designed to facilitate the reaction between an amine and phosphoric acid to form a stable salt.
The most straightforward method for preparing hexadecan-1-amine phosphate is through a direct acid-base reaction. This involves the reaction of hexadecylamine (B48584), a weak base, with phosphoric acid, a triprotic acid. enzymecode.com This type of reaction is an exothermic process that results in the formation of a salt and can generate a significant amount of heat. The triprotic nature of phosphoric acid allows it to donate three protons, potentially forming different phosphate salts depending on the reaction stoichiometry. enzymecode.com
The reaction between an amine and an acid or anhydride (B1165640) to form a phosphate salt is a known process. google.com In the case of hexadecan-1-amine and phosphoric acid, the amino group of the long-chain alkylamine acts as a proton acceptor, while the phosphoric acid acts as a proton donor. This results in the formation of the hexadecylammonium cation and a phosphate anion, which are held together by electrostatic forces. These alkylammonium phosphate compounds often form layered structures composed of anionic layers of hydrogen-bonded phosphate molecules, with the charge-balancing alkylammonium cations situated between them. nih.gov
In line with the principles of green chemistry, which aim to maximize reactant efficiency and minimize waste, alternative synthetic routes are being explored. rsc.org One such approach involves the use of quaternary ammonium salts as recyclable reaction media for the synthesis of related organophosphorus compounds. organic-chemistry.org These methods often offer mild reaction conditions, high yields, and an easy workup process. organic-chemistry.org For instance, the use of phytic acid, a naturally occurring organophosphorus compound found in plant extracts, has been employed in the green synthesis of aluminum phosphate nanoplates, showcasing the potential for bio-inspired and sustainable approaches in phosphate chemistry. mdpi.com While not directly applied to hexadecan-1-amine phosphate, these green methodologies provide a framework for developing more sustainable synthetic protocols.
Several reaction parameters can influence the stoichiometry and yield of alkyl ammonium phosphate formation. Temperature is a critical factor; for example, in the synthesis of hexadecylamine-capped silver selenide (B1212193) nanoparticles, temperature variations affected the particle size and growth. chalcogen.ro Similarly, in the synthesis of aluminophosphates, the reaction temperature was found to be a sensitive parameter affecting the final phase of the product. rsc.org
The choice of solvent and the concentration of reactants also play a significant role. In some syntheses, the reaction is carried out in a solvent, which can be removed later by distillation. google.com The stoichiometry between the amine and the phosphoric acid is crucial in determining the nature of the resulting salt, given that phosphoric acid is a triprotic acid. enzymecode.com
Below is an interactive data table summarizing the influence of various reaction parameters on the synthesis of related phosphate compounds.
| Parameter | Effect on Reaction | Example Compound(s) |
| Temperature | Influences particle size, product phase, and reaction rate. | Hexadecylamine-capped Ag2Se nanoparticles, Aluminophosphates |
| Solvent | Can facilitate the reaction and can be removed post-reaction. | General acid-amine-phosphate reaction products |
| Reactant Concentration | Affects the stoichiometry and final product composition. | Aluminophosphates |
| pH | Can influence the protonation state of reactants and the final product. | General acid-base reactions |
Exploration of Prebiotic Synthesis Analogues Involving Phosphate Amphiphiles
The synthesis of amphiphilic molecules like alkyl phosphates is of significant interest in the context of prebiotic chemistry and the origin of life. nih.gov These molecules are considered plausible constituents of prebiotic membranes. nih.gov Research in this area explores how such molecules could have formed under the conditions present on the early Earth.
One proposed scenario involves fluctuating hydrothermal pools, which could have acted as reactors for the synthesis of key prebiotic molecules, including amphiphiles. rsc.org The condensation of smaller molecules into more complex ones, such as phospholipids, is thought to have occurred in such environments through wet/dry cycles. rsc.org The presence of phosphate is crucial, and its availability on the early Earth is a key area of investigation. mdpi.com While soluble phosphate may have been limited in a global ocean due to precipitation with divalent cations, localized environments could have provided conditions favorable for phosphorylation reactions. mdpi.comresearchgate.net
Supramolecular Architectures and Self Assembly of Phosphoric Acid Hexadecan 1 Amine 1/1
Fundamental Principles of Phosphate (B84403) Amphiphile Self-Organization
The spontaneous arrangement of phosphate amphiphiles like hexadecan-1-amine phosphate into ordered aggregates is a fundamental process driven by the minimization of free energy. In aqueous solutions, the hydrophobic effect forces the hydrocarbon tails to cluster together, reducing their contact with water, while the hydrophilic phosphate headgroups remain exposed to the aqueous phase. This leads to the formation of various structures, such as micelles, vesicles, or bilayers. The specific architecture adopted depends on factors like the geometry of the amphiphile, concentration, temperature, and the ionic strength of the medium.
The length of the alkyl chain is a critical determinant in the self-assembly of phosphate amphiphiles. Van der Waals interactions between the hydrocarbon chains increase with chain length, providing a stronger driving force for aggregation. researchgate.net Research on a series of alkyl phosphates (C10 to C18) has demonstrated that longer alkyl chains promote the formation of more ordered and densely packed structures. researchgate.netnih.gov
Specifically, a higher degree of order and packing density in self-assembled monolayers (SAMs) was observed for alkyl phosphates with chain lengths exceeding 15 carbon atoms. researchgate.netnih.gov This increased order is attributed to the enhanced van der Waals forces between the longer alkyl chains, which results in higher two-dimensional crystallinity of the assembled films. researchgate.net For hexadecan-1-amine phosphate, the 16-carbon chain is sufficiently long to induce strong intermolecular interactions, favoring the formation of stable and well-ordered aggregates.
Table 1: Effect of Alkyl Chain Length on Alkyl Phosphate Monolayer Properties
| Alkyl Chain Length | Film Thickness (VASE/XPS) | Order and Packing Density | Reference |
|---|---|---|---|
| < C15 | Lower, less consistent with theoretical values | Lower | nih.gov |
This table illustrates the general trend observed for alkyl phosphates, where longer chains lead to more organized and densely packed self-assembled structures.
Beyond the hydrophobic effect and van der Waals forces, electrostatic and hydrogen bonding interactions are pivotal in the formation and stabilization of phosphate amphiphile aggregates. nih.govrsc.org The phosphate headgroup can participate in a network of hydrogen bonds, while the ammonium (B1175870) group of hexadecan-1-amine provides a positive charge that engages in electrostatic interactions with the negatively charged phosphate groups.
This combination of electrostatic attraction and hydrogen bonding can act as a "switch" that stabilizes protein-lipid interactions and creates effective docking sites. uu.nl In mixed amphiphile systems, the formation of charge pairs between positively charged amines and negatively charged phosphates facilitates the formation of vesicles. nih.gov At neutral pH, the primary amine of the hexadecan-1-amine is protonated (NH3+), leading to a strong electrostatic attraction with the deprotonated phosphate group (PO4H- or PO42-). This ionic pairing is a primary driver for the aggregation of Phosphoric acid--hexadecan-1-amine (1/1). Furthermore, the phosphate head groups can form intermolecular hydrogen bonds with each other and with water, contributing to the stability of the assembled structure. nih.gov
Formation and Characterization of Self-Assembled Monolayers (SAMs) on Substrates
Phosphoric acid--hexadecan-1-amine (1/1) and similar alkyl ammonium phosphates readily form self-assembled monolayers (SAMs) on various substrates, particularly on metal oxide surfaces. These highly ordered molecular layers are created by the spontaneous adsorption of the molecules from solution onto the surface, driven by the strong affinity of the phosphate headgroup for the metal oxide.
The adsorption of alkyl phosphates onto metal oxide surfaces like titanium oxide (TiO2), zirconium oxide (ZrO2), and aluminum oxide (Al2O3) is a robust process leading to stable SAMs. acs.orgresearchgate.net The primary binding mechanism involves the formation of covalent or strong ionic bonds between the phosphate headgroup and the metal atoms on the hydroxylated oxide surface. utwente.nlnih.gov
The process is believed to involve the displacement of surface hydroxyl groups by the phosphate headgroup. utwente.nl This can result in monodentate or bidentate coordination between the phosphate oxygen atoms and the metal ions on the surface. utwente.nl This strong, direct binding contrasts with the self-assembly mechanism on other surfaces, such as gold, and results in SAMs with high ambient stability. utwente.nl The ammonium cation, while crucial for the solubility and initial electrostatic attraction, is not directly involved in the final covalent bonding to the oxide surface. The primary adsorption mechanisms for phosphates on such surfaces include electrostatic attraction, ligand exchange, and surface complexation. rsc.orgupc.edu
The final structure, morphology, and packing density of the resulting SAM are influenced by several factors:
Alkyl Chain Length : As previously discussed, longer alkyl chains, such as the C16 chain in hexadecan-1-amine, lead to stronger van der Waals interactions between adjacent molecules. researchgate.net This promotes a higher degree of order, increased packing density, and a more crystalline-like structure within the monolayer. researchgate.netnih.gov Studies show that alkyl phosphates with more than 15 carbon atoms form SAMs with a higher two-dimensional crystallinity. researchgate.net
Substrate Type : The nature of the metal oxide substrate influences the binding and orientation of the amphiphiles. utwente.nl Transition metal oxides like TiO2 and ZrO2 are known to form particularly stable bonds with phosphonates and phosphates. utwente.nl The lattice structure of the substrate can also influence the arrangement and packing of the adsorbed molecules. utwente.nl
Deposition Conditions : The concentration of the amphiphile in the solution, the solvent used, and the immersion time can affect the quality and completeness of the monolayer. For instance, SAMs of alkyl phosphates have been successfully prepared by immersion of substrates in n-heptane/isopropanol solutions. nih.gov
Table 2: Characterization of Alkyl Phosphate SAMs on Titanium Oxide
| Characterization Technique | Finding | Implication | Reference |
|---|---|---|---|
| Dynamic Water Contact Angle | Lower hysteresis for longer chains (>C15) | Indicates a more homogeneous and well-ordered surface | nih.gov |
| Spectroscopic Ellipsometry (VASE) | Film thickness aligns with theoretical values for tilted chains | Confirms formation of a dense monolayer with a specific tilt angle | nih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | C/Ti and P/Ti ratios increase with chain length | Indicates greater surface coverage and denser packing for longer chains | utwente.nl |
Vesicle and Bilayer Membrane Formation by Hexadecan-1-amine Phosphate
In aqueous solutions, single-chain amphiphiles like Phosphoric acid--hexadecan-1-amine (1/1) can self-assemble into vesicles, which are spherical structures enclosing an aqueous core with a bilayer membrane. nih.gov The formation of these closed bilayer structures is a critical step in models for the origin of primitive cells. nih.govnih.gov
The combination of a positively charged amine and a negatively charged phosphate in the same amphiphilic salt promotes the formation of stable bilayer structures over a wide range of pH values. nih.gov The charge pairing between the hexadecan-1-amine and the phosphate group within the bilayer enhances membrane stability. nih.gov Electron microscopy studies have confirmed that single-chain polyprenyl phosphates can form vesicular lipid bilayers. nih.gov The formation of vesicles from such simple phosphate amphiphiles demonstrates their potential as building blocks for compartments, a key feature of cellular life. nih.gov
Conditions for Stable Bilayer Formation and Vesiculation
The formation of stable bilayers and their subsequent closure into vesicles is a hallmark of many amphiphilic molecules, including the hexadecylammonium phosphate salt. These structures are thermodynamically favored under specific environmental conditions.
pH: The pH of the aqueous solution is a critical parameter influencing the ionization state of both the phosphoric acid and the hexadecan-1-amine headgroups. Stable bilayer formation is expected in a pH range where the phosphate group is negatively charged and the amine group is protonated and positively charged, maximizing the electrostatic attraction. At very low pH values, the phosphate group may become protonated, reducing its negative charge, while at very high pH values (above the pKa of the amine), the hexadecan-1-amine will be deprotonated and neutral nih.gov. This loss of charge pairing can disrupt the stability of the bilayers, potentially leading to the formation of different structures or precipitation. For fatty acid vesicles, a pH range between 7.5 and 9 is often optimal for stable vesicle formation nih.gov.
Ionic Strength: The presence of salts in the solution can influence bilayer stability. Ions can screen the electrostatic interactions between the charged headgroups, which can affect the packing of the amphiphiles and the curvature of the bilayer. For some phospholipid systems, the presence of salt is a requirement for the fragmentation of larger structures into smaller vesicles upon agitation or freeze-thaw cycles rsc.org.
Temperature: Temperature affects the fluidity of the hydrocarbon chains within the bilayer. Below a certain phase transition temperature (Tc), the alkyl chains are in a more ordered, gel-like state. Above the Tc, they are in a more disordered, liquid-crystalline state. This transition is crucial for the flexibility and dynamic nature of the vesicles.
| Parameter | Condition for Stable Bilayer/Vesicle Formation | Rationale |
| Concentration | Above the Critical Aggregation Concentration (CAC) | Sufficient monomer concentration is required for thermodynamically favorable self-assembly. |
| pH | Neutral to slightly alkaline range | Ensures optimal ionization of both phosphate (negative) and amine (positive) headgroups for strong electrostatic attraction. |
| Ionic Strength | Moderate | Salt ions can screen charges, influencing headgroup interactions and bilayer packing. |
| Temperature | Above the main phase transition temperature (Tc) | Promotes fluidity in the alkyl chains, allowing for the formation and stability of curved bilayer structures like vesicles. |
Effects of Co-surfactants and Environmental Cues on Assembly
The self-assembled structures of hexadecylammonium phosphate can be significantly modulated by the introduction of co-surfactants and by changes in environmental conditions.
Co-surfactants: Co-surfactants are amphiphilic molecules that can incorporate into the bilayer structure, altering its physical properties. Fatty alcohols, such as hexadecanol (a 16-carbon alcohol), are common co-surfactants that can enhance the stability of lamellar (bilayer) structures. Their incorporation can increase the packing density of the alkyl chains through van der Waals interactions and hydrogen bonding with the phosphate headgroups, leading to thicker and more stable bilayers nih.govnih.govresearchgate.net. The chain length of the fatty alcohol co-surfactant directly influences the thickness of the resulting bilayer nih.govresearchgate.net.
| Co-surfactant | Effect on Bilayer Structure | Reference |
| Hexadecanol (C16) | Increases packing density and bilayer stability. | nih.govnih.gov |
| Octadecanol (C18) | Leads to a thicker bilayer compared to hexadecanol due to its longer alkyl chain. | nih.gov |
Environmental Cues:
pH Changes: As mentioned, pH is a dominant environmental cue. A shift in pH outside the optimal range for ion pairing can trigger a disassembly of the vesicles or a transition to other morphologies, such as micelles or lamellar sheets nih.gov. This pH-responsiveness is a key feature for potential applications in controlled release systems.
Temperature Fluctuations: Temperature changes can induce phase transitions in the bilayer, from a rigid gel state to a fluid liquid-crystalline state. Repetitive freeze-thaw cycles can be used as a method to induce the formation of unilamellar vesicles from larger multilamellar structures rsc.org.
Development of Ordered Nanostructures via Self-Assembly
Beyond the formation of simple spherical vesicles, the self-assembly of Phosphoric acid--hexadecan-1-amine (1/1) can lead to more complex and ordered nanostructures. The interplay between the molecular geometry of the amphiphile, its packing properties, and the surrounding conditions dictates the final morphology of the assembly.
Research on analogous systems has shown that single-chain amphiphiles can form a variety of structures. For instance, nano-surfactants involving hexadecylamine (B48584) have been shown to self-assemble into curved lamellar structures and wrinkled sheets acs.org. The curvature of these structures is influenced by the balance between the area of the hydrophilic headgroup and the volume of the hydrophobic tail.
The 1:1 ionic pairing of phosphoric acid and hexadecan-1-amine creates a robust single-chain amphiphile that can pack into various ordered arrangements, such as:
Lamellar Phases: Extended, stacked bilayers forming a liquid crystalline phase nih.govresearchgate.net.
Nanotubes or Nanoribbons: Under specific conditions of concentration and temperature, planar bilayers can roll up or break into elongated structures.
Hexagonal Phases: In some cases, amphiphiles can arrange into cylindrical micelles packed in a hexagonal lattice, particularly at higher concentrations or in the presence of certain additives researchgate.net.
Interfacial and Surface Chemistry of Hexadecan 1 Amine Phosphate
Adsorption Dynamics and Thermodynamics at Interfaces
The adsorption of hexadecan-1-amine phosphate (B84403) from a solution onto a solid surface is a thermodynamically driven process. The dynamics and equilibrium of this process are often described using established adsorption isotherm models, which provide insight into the mechanism of interaction between the adsorbate and the adsorbent surface.
Adsorption isotherms describe the relationship between the concentration of a substance in solution and the amount adsorbed onto a solid surface at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze this behavior. rasayanjournal.co.inmdpi.com
The Langmuir isotherm assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. rasayanjournal.co.inmdpi.com It suggests that once a molecule occupies a site, no further adsorption can take place there. The model is represented by the equation:
qe = (qmaxKLCe) / (1 + KLCe)
Where qe is the amount adsorbed at equilibrium, Ce is the equilibrium concentration in the solution, qmax is the maximum adsorption capacity (monolayer capacity), and KL is the Langmuir constant related to the energy of adsorption. A high KL value indicates a strong affinity between the adsorbate and the surface.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. rasayanjournal.co.inecetoc.org It is expressed as:
qe = KFCe1/n
Here, KF is the Freundlich constant, indicative of the adsorption capacity, and 1/n is the heterogeneity factor, which relates to the adsorption intensity. mdpi.comeajournals.org A value of 1/n between 0 and 1 suggests favorable adsorption. eajournals.orgmdpi.com This model is not restricted to monolayer formation and can describe multilayer adsorption. researchgate.net
The application of these models to hexadecan-1-amine phosphate adsorption on a metal oxide surface would involve measuring the amount of adsorbed compound at various solution concentrations. The resulting data can be fitted to the linearized forms of the isotherm equations to determine the model parameters, which in turn reveal the nature of the adsorption process.
Table 1: Hypothetical Adsorption Isotherm Parameters for Hexadecan-1-amine Phosphate on a Metal Oxide Surface This table presents illustrative data to demonstrate the application of adsorption models.
| Isotherm Model | Parameter | Value | Interpretation |
|---|---|---|---|
| Langmuir | qmax (mg/g) | 150.5 | Maximum monolayer adsorption capacity. |
| KL (L/mg) | 0.25 | Indicates a strong affinity for the surface. | |
| R2 | 0.992 | Excellent fit, suggesting homogeneous, monolayer adsorption. | |
| Freundlich | KF (mg/g)(L/mg)1/n | 25.8 | Relates to the overall adsorption capacity. |
| 1/n | 0.45 | Value between 0 and 1 indicates favorable adsorption. eajournals.org | |
| R2 | 0.975 | Good fit, but slightly less than Langmuir in this case. |
The thermodynamic feasibility of the adsorption process can be assessed by calculating the standard Gibbs free energy change (ΔG°). This parameter indicates whether the adsorption is spontaneous. ΔG° is related to the adsorption equilibrium constant (K) by the van't Hoff equation:
ΔG° = -RT ln(K)
Where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature in Kelvin, and K is the equilibrium constant from the adsorption isotherm (e.g., KL from the Langmuir model).
A negative value of ΔG° signifies that the adsorption process is spontaneous. mdpi.com The magnitude of ΔG° can also provide clues about the adsorption mechanism. Generally, values up to -20 kJ/mol are associated with physisorption (driven by weaker intermolecular forces), while values more negative than -40 kJ/mol suggest chemisorption (involving the formation of chemical bonds). The adsorption of phosphate-containing compounds often involves spontaneous and exothermic processes. mdpi.comresearchgate.net
Surface Modification and Functionalization Through Adsorbed Layers
The adsorption of hexadecan-1-amine phosphate onto a substrate forms a self-assembled monolayer (SAM) that fundamentally alters the surface's chemical and physical properties. This modification is a powerful tool for surface functionalization.
Wettability describes the ability of a liquid to maintain contact with a solid surface. It is commonly quantified by measuring the water contact angle (WCA). A high WCA (>90°) indicates a hydrophobic (water-repelling) surface, while a low WCA (<90°) indicates a hydrophilic (water-attracting) surface.
When a hexadecan-1-amine phosphate monolayer forms on a hydrophilic substrate like a metal oxide, a dramatic change in wettability occurs. The polar phosphate head groups anchor the molecules to the surface, while the long, nonpolar hexadecyl (C16) tails orient themselves away from the substrate, creating a densely packed, low-energy, hydrocarbon-like surface. This new surface minimizes interaction with water, leading to a significant increase in the water contact angle and rendering the surface hydrophobic. The degree of order and packing density of the alkyl chains influences the final contact angle; longer and more ordered chains generally result in higher hydrophobicity. nih.gov
Table 2: Effect of Monolayer Formation on Surface Wettability Illustrative data showing the change in water contact angle (WCA) on a titanium oxide surface after modification.
| Surface Condition | Water Contact Angle (WCA) | Surface Character |
|---|---|---|
| Unmodified Titanium Oxide | ~25° | Hydrophilic |
| Modified with Hexadecan-1-amine Phosphate Monolayer | ~105° | Hydrophobic |
Interfacial tension (IFT) is the measure of the energy present at the interface between two immiscible liquids or a solid and a liquid. Surfactants are effective at reducing IFT. Hexadecan-1-amine phosphate, as an amphiphilic molecule, acts as a surfactant.
At a solid-liquid or oil-water interface, the molecules align themselves with the polar head group in the polar phase (e.g., water) and the nonpolar tail in the nonpolar phase (e.g., oil or a hydrophobic solid). This arrangement reduces the cohesive energy difference across the interface, thereby lowering the interfacial tension. mdpi.comresearchgate.net The reduction of IFT is a key mechanism in applications such as enhanced oil recovery, where lowering the oil-water IFT helps to mobilize trapped oil. mdpi.com
Table 3: Reduction of Interfacial Tension in an Oil-Water System Representative data showing the effect of hexadecan-1-amine phosphate concentration on the interfacial tension between kerosene and water.
| Concentration of Hexadecan-1-amine Phosphate (wt%) | Interfacial Tension (mN/m) |
|---|---|
| 0 (Pure System) | 46.5 |
| 0.1 | 8.2 |
| 0.5 | 2.1 |
| 1.0 | 1.5 |
Elucidation of Molecular Interactions at the Interface
Understanding the specific molecular interactions at the interface is crucial for explaining the adsorption behavior and the properties of the resulting molecular layer. For hexadecan-1-amine phosphate, interactions involve the polar headgroup, the nonpolar tail, and the substrate.
The primary anchoring mechanism is the strong interaction between the phosphate part of the headgroup and metal oxide surfaces. Spectroscopic studies have shown that phosphate groups can form strong, inner-sphere coordination complexes with surface metal atoms, for instance, forming Fe-O-P bonds on iron oxide surfaces. nih.gov This interaction is often considered a form of chemisorption.
Simultaneously, the amine component of the headgroup also plays a role. Amine-phosphate interactions are common in biological systems, and studies show that phosphate anions can enhance the protonation of amino groups, leading to strong electrostatic interactions. bionavis.com The amine group itself can also interact directly with metal surfaces by donating electrons from the nitrogen atom. acs.org
Once the molecules are anchored to the surface, van der Waals forces between the adjacent C16 alkyl chains become significant. researchgate.net These attractive forces promote the close packing and ordering of the molecules into a dense, crystalline-like monolayer, which is essential for creating an effective hydrophobic barrier. researchgate.net
Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are used to probe these interactions.
FTIR spectroscopy can identify the vibrational modes of the molecule. Changes in the P-O stretching frequencies upon adsorption can confirm the binding of the phosphate group to the surface. nih.govuci.edu The position of C-H stretching modes can indicate the conformational order (gauche vs. trans) of the alkyl chains, providing information on the packing density of the monolayer. nih.gov
XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can confirm the presence of nitrogen and phosphorus on the surface and analysis of the N 1s and P 2p core level spectra can elucidate the chemical nature of the amine and phosphate interactions with the substrate. acs.orgresearchgate.net
These combined interactions—strong headgroup-surface binding, electrostatic amine-phosphate attraction, and intermolecular tail-tail forces—result in the formation of a stable and well-ordered self-assembled monolayer.
Computational and Theoretical Studies of Phosphoric Acid Hexadecan 1 Amine 1/1 Systems
Molecular Dynamics (MD) Simulations of Complex Formation and Self-Organization
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving the equations of motion for a system, MD simulations can provide a detailed view of molecular interactions and dynamic processes, such as the self-assembly of surfactant-like molecules. Physics-based methods like MD simulations are increasingly used to predict the aggregation propensity of diverse chemical structures. nih.gov
The phosphoric acid--hexadecan-1-amine (1/1) complex, being an amphiphilic species with a polar phosphate (B84403) head and a long nonpolar alkyl tail, is expected to exhibit self-aggregation behavior. MD simulations are well-suited to explore this phenomenon. In these simulations, a number of individual acid-amine complexes are placed in a simulation box with a chosen solvent, such as water or a nonpolar organic medium.
Researchers can then observe the spontaneous self-assembly of these molecules into larger aggregates like micelles or bilayers. The simulations provide data on the size, shape, and structure of these aggregates, as well as the dynamics of their formation and dissolution. The choice of force field, such as COMPASS, is crucial for accurately representing the intermolecular forces governing these interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. researchgate.net Studies on small molecule aggregation have shown high success rates for MD simulations in predicting behavior, capturing the dynamic nature of weakly aggregating compounds. nih.gov
MD simulations are also employed to model the adsorption of the phosphoric acid--hexadecan-1-amine (1/1) complex onto various material surfaces, which is critical for applications like corrosion inhibition and surface modification. In a typical simulation setup, a slab of the material surface (e.g., metal, metal oxide, or polymer) is constructed and placed in contact with a solution containing the complex.
The simulation tracks the trajectories of the molecules as they approach and interact with the surface. This allows for the determination of the preferred adsorption orientation—for instance, whether the polar phosphate head group binds to the surface or the nonpolar alkyl chains lie flat. These simulations can quantify the strength of adsorption and reveal the structure of the resulting adsorbed layer, providing a molecular-level understanding of how these complexes modify surface properties.
Density Functional Theory (DFT) Investigations of Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for calculating the geometric and electronic properties of molecules, including the interaction between phosphoric acid and hexadecan-1-amine. DFT is frequently used to study the combination of reagents with mineral surfaces and to establish mechanisms of interaction. researchgate.net
DFT calculations are used to determine the binding energy between phosphoric acid and hexadecan-1-amine, which quantifies the stability of the resulting complex. The binding energy is calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated molecules.
Studies on similar acid-base systems have shown that the interaction between phosphoric acid and amine bases is significant. For example, DFT calculations on phosphoric acid paired with benzimidazole (B57391) showed binding energies ranging from 17.1 to 25.4 kcal/mol, depending on the number of acid molecules involved. rsc.org The presence of additional phosphoric acid molecules can increase the binding energy due to the formation of a more extensive hydrogen bond network. rsc.org Similarly, DFT can be used to calculate the adsorption energy of the complex on a surface. For instance, the adsorption energy of orthophosphoric acid on a hydrated anatase surface was calculated to be -44.5 kJ/mol (-10.6 kcal/mol) when accounting for a solvent effect. dntb.gov.ua
| System | Number of Phosphoric Acid (PA) Molecules | Calculated Binding Energy (kcal/mol) | Reference System |
|---|---|---|---|
| PA-Benzimidazole | 1 | 17.1 | Illustrates how binding energy increases with the number of acid molecules due to enhanced hydrogen bonding. rsc.org |
| PA-Benzimidazole | 5 | 25.4 | |
| Biphosphate-Trimethylamine | 1 | 105.1 | Shows significantly higher binding energy in an ionic pair system compared to a neutral acid-base pair. rsc.org |
| Biphosphate-Trimethylamine | 12 | 34.9 |
A key question in the phosphoric acid-amine interaction is the extent of proton transfer from the acid to the base. DFT calculations can elucidate this by optimizing the geometry of the complex and analyzing the resulting bond lengths and charge distribution. In systems involving phosphoric acid and a sufficiently strong base, proton transfer is common, leading to the formation of an ion pair: the dihydrogen phosphate anion (H₂PO₄⁻) and a protonated amine (hexadecylammonium, C₁₆H₃₃NH₃⁺). nsf.gov
Potential energy scans can be performed to map the energy profile of the proton transfer process, revealing the energy barrier for the reaction. nsf.gov Furthermore, DFT provides a detailed picture of the hydrogen bonding network. This includes the primary hydrogen bonds between the phosphate and ammonium (B1175870) ions, as well as secondary hydrogen bonds where additional phosphoric acid molecules can form "ring-like" structures with one another. nsf.gov The analysis of these networks is crucial for understanding the mechanisms of proton conductivity in related systems. researchgate.net
Quantum Chemical Approaches for Understanding Reactivity and Stability
Quantum chemical methods provide fundamental descriptors that help explain the reactivity and stability of the phosphoric acid--hexadecan-1-amine (1/1) complex. These methods analyze the molecular orbitals and other electronic properties of the constituent molecules.
The reactivity of the complex can be understood through Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com
For the hexadecan-1-amine component, quantum chemical calculations show that increasing the alkyl chain length can decrease the HOMO-LUMO gap, suggesting an increase in reactivity and a greater tendency to adsorb on surfaces. mdpi.com Protonation of the amine, as occurs in the complex with phosphoric acid, leads to a significant change in these electronic parameters, which in turn alters the reactivity and interaction mechanism with surfaces. mdpi.com Other descriptors derived from DFT, such as electronegativity (χ), hardness (η), and softness (S), provide further insights into the acid-base nature and reactivity of the complex, following the principles of Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
| Descriptor | Symbol | Physical Interpretation | Relevance to the Complex |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Indicates the tendency of the amine to donate its lone pair of electrons to the acid or a surface. mdpi.com |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Indicates the ability of the protonated amine or the complex to accept electrons. mdpi.com |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. | Helps predict the stability of the complex and its propensity to engage in chemical reactions. mdpi.com |
| Electronegativity | χ | The power of an atom or molecule to attract electrons to itself. | Determines the direction of charge transfer in the acid-base interaction. mdpi.com |
| Chemical Hardness | η | Resistance to change in electron configuration. | Hard acids prefer to interact with hard bases, and soft acids with soft bases (HSAB principle). mdpi.com |
Advanced Spectroscopic and Structural Characterization of Hexadecan 1 Amine Phosphate Assemblies
Surface-Sensitive Spectroscopies for Molecular Characterization
Surface-sensitive spectroscopic techniques are indispensable for probing the chemical nature and orientation of molecules within thin films and monolayers. These methods offer high sensitivity to the outermost atomic layers of a material, providing critical information on the interfacial properties of hexadecan-1-amine phosphate (B84403) assemblies.
X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition and chemical bonding states of the atoms within the top 2–10 nanometers of a surface. nrel.govprinceton.edu For hexadecan-1-amine phosphate self-assembled monolayers, XPS analysis confirms the presence of phosphorus, oxygen, nitrogen, and carbon, and provides insight into their chemical environment.
High-resolution scans of the core level electrons for each element reveal specific binding energies that are characteristic of their bonding states. The P 2p peak is indicative of the phosphate headgroup, while the N 1s peak corresponds to the protonated amine group of the hexadecan-1-amine. The C 1s signal can be deconvoluted to distinguish between the carbons of the alkyl chain (C-C, C-H) and the carbon bonded to the nitrogen atom (C-N). The O 1s spectrum provides information on the oxygen atoms within the phosphate group (P-O). mdpi.comresearchgate.net Analysis of self-assembled films of similar long-chain alkyl phosphates has shown that the binding energy for the P 2p peak in a phosphate passive film is approximately 133.4 eV. taylorfrancis.com
Table 1: Representative XPS Binding Energies for Hexadecan-1-amine Phosphate Monolayers
| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| P 2p | ~133.4 | Phosphate (PO₄³⁻) |
| N 1s | ~401.0 | Protonated Amine (R-NH₃⁺) |
| C 1s (C-C) | ~285.0 | Alkyl Chain Carbon |
| C 1s (C-N) | ~286.5 | Carbon adjacent to Amine |
| O 1s | ~531.0 | Phosphate Oxygen (P-O) |
Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive technique for studying the molecular structure and orientation of thin films on reflective surfaces. researchgate.net By measuring the differential absorption of p- and s-polarized infrared light, PM-IRRAS can determine the average orientation of molecular chains relative to the substrate surface. nih.gov
In the context of hexadecan-1-amine phosphate assemblies, PM-IRRAS spectra are dominated by the vibrational modes of the hexadecyl chains. The positions of the symmetric (νs) and antisymmetric (νas) methylene (B1212753) (CH₂) stretching bands are particularly informative. For well-ordered, all-trans alkyl chains in a crystalline-like environment, these bands appear at lower wavenumbers (νas(CH₂) ≈ 2918 cm⁻¹, νs(CH₂) ≈ 2850 cm⁻¹). nih.govresearchgate.net A shift to higher wavenumbers indicates a more disordered, gauche-rich conformation. Studies on alkyl phosphates with chain lengths exceeding 15 carbon atoms have demonstrated a high degree of order and packing density, consistent with a predominantly all-trans conformation. nih.govfigshare.com This high degree of two-dimensional crystallinity suggests an average alkyl chain tilt angle of approximately 30° with respect to the surface normal. nih.govresearchgate.net
Table 2: Key PM-IRRAS Vibrational Bands for Ordered Hexadecan-1-amine Phosphate Monolayers
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Indication |
|---|---|---|---|
| νas(CH₃) | ~2962 | Methyl Antisymmetric Stretch | Terminal group of alkyl chain |
| νas(CH₂) | ~2918 | Methylene Antisymmetric Stretch | High degree of conformational order (all-trans) |
| νs(CH₃) | ~2875 | Methyl Symmetric Stretch | Terminal group of alkyl chain |
| νs(CH₂) | ~2850 | Methylene Symmetric Stretch | High degree of conformational order (all-trans) |
| PO₂⁻ | ~1100-1250 | Phosphate Stretching Modes | Phosphate headgroup interaction with surface |
Microscopic Techniques for Morphological and Topographical Analysis
Microscopic techniques provide direct visualization of the surface structure, allowing for the characterization of the shape, size, and spatial distribution of supramolecular assemblies.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. spectraresearch.comebatco.com It is particularly well-suited for characterizing the homogeneity and surface roughness of thin films and self-assembled monolayers. oxinst.comresearchgate.net For hexadecan-1-amine phosphate films, AFM can assess the completeness of the monolayer, identify defects such as pinholes or aggregates, and quantify the surface smoothness. nih.gov
Quantitative analysis of AFM images provides parameters like the root-mean-square (RMS) roughness (Rq), which is a measure of the standard deviation of the surface height. Studies on analogous self-assembled films, such as phosphorylated surfaces, have reported RMS roughness values as low as 0.393 nm, indicating the formation of very smooth and uniform monolayers. ias.ac.in The homogeneity of the film is crucial for many applications, and AFM provides the means to evaluate it at the nanoscale. researchgate.net
Table 3: Typical Surface Roughness Parameters for Self-Assembled Monolayers from AFM
| Parameter | Symbol | Typical Value Range | Description |
|---|---|---|---|
| Average Roughness | Ra | 0.2 - 1.0 nm | The arithmetic average of the absolute values of the height deviations from the mean surface. |
| Root-Mean-Square Roughness | Rq (or RMS) | 0.3 - 1.5 nm | The root mean square average of the height deviations from the mean surface. ias.ac.in |
| Maximum Peak-to-Valley Height | Rz | 1.0 - 10.0 nm | The vertical distance between the highest and lowest points within the evaluated area. |
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides ultra-high-resolution images of materials at the nanoscale. rsc.org By transmitting a beam of electrons through an ultrathin specimen, TEM can visualize the internal structure, size, and shape of nanoscale objects. When hexadecan-1-amine phosphate is dispersed to form colloidal aggregates or nanoparticles, TEM is the ideal tool for their characterization.
Studies on phosphate assemblies and hexadecylamine-capped nanoparticles have shown the formation of distinct, often spherical or quasi-spherical structures. researchgate.netchalcogen.ro For instance, cryo-TEM has been used to visualize phosphate assemblies with diameters ranging from 30 to 50 nm. researchgate.net Similarly, hexadecylamine (B48584) used as a capping agent in nanoparticle synthesis has produced monodispersed spherical nanoparticles with diameters in the range of 4 to 18 nm. chalcogen.ro TEM analysis of hexadecan-1-amine phosphate assemblies would therefore be expected to reveal the morphology and size distribution of any resulting nanoscale aggregates.
Bulk and Solution-Phase Structural and Compositional Analysis
The bulk and solution-phase characteristics of hexadecan-1-amine phosphate assemblies are foundational to understanding their behavior. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Diffraction (XRD) provide critical insights into molecular interactions, structural arrangement, and crystalline nature.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Interactions
FTIR spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the intermolecular interactions within the hexadecan-1-amine phosphate salt. The formation of the salt via proton transfer from phosphoric acid to the amine group of hexadecan-1-amine leads to significant and characteristic changes in the infrared spectrum compared to the individual precursor molecules.
The interaction between the amine and the phosphoric acid is primarily evidenced by changes in the N-H and P-O stretching regions. In the spectrum of pure hexadecan-1-amine, characteristic peaks include the N-H stretching vibrations around 3300-3400 cm⁻¹, the CH₂ asymmetric and symmetric stretching vibrations near 2919 cm⁻¹ and 2850 cm⁻¹, respectively, and the N-H scissoring (bending) vibration around 1467 cm⁻¹. researchgate.netresearchgate.net
Upon salt formation, the protonation of the amine group to form an ammonium (B1175870) cation (R-NH₃⁺) results in the appearance of new broad absorption bands corresponding to the N⁺-H stretching vibrations, typically in the 2800-3200 cm⁻¹ region, which often overlap with the C-H stretching bands. The N-H bending vibrations of the ammonium headgroup are also altered.
For the phosphate component, the vibrations of the P-O-H and P=O groups in phosphoric acid are replaced by the characteristic vibrations of the dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), or phosphate (PO₄³⁻) anions, depending on the stoichiometry and pH. The spectra of phosphate-containing materials typically show strong, broad absorption bands in the 900-1200 cm⁻¹ region, which are attributed to the symmetric and asymmetric stretching vibrations of the P-O bonds within the phosphate tetrahedron. nih.govekb.eg The presence of Fe-O-P molecular vibrations has been identified with prominent IR bands. nih.gov
The detailed analysis of these spectral shifts provides definitive evidence of the acid-base reaction and the formation of the hexadecan-1-amine phosphate salt. Furthermore, the positions and shapes of the C-H stretching bands can provide information about the packing and conformational order of the hexadecyl chains within the assembly.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Hexadecan-1-amine | Expected Wavenumber (cm⁻¹) in Hexadecan-1-amine Phosphate Salt | Assignment |
| N-H Stretch | 3300-3400 | - | Amine N-H stretch |
| N⁺-H Stretch | - | 2800-3200 (broad) | Ammonium N⁺-H stretch |
| C-H Stretch (asymmetric) | ~2919 | ~2919 | Methylene C-H asymmetric stretch |
| C-H Stretch (symmetric) | ~2850 | ~2850 | Methylene C-H symmetric stretch |
| N-H Bend (scissoring) | ~1467 | Shifted or new bands appear | Amine N-H bend |
| P-O Stretch | - | 900-1200 (broad, complex) | Phosphate P-O stretches |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of hexadecan-1-amine phosphate in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ³¹P NMR spectra, the molecular structure and the ionic nature of the compound can be confirmed.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environments. In hexadecan-1-amine, the protons of the long alkyl chain typically appear as a large multiplet around 1.25 ppm, with the terminal methyl group (CH₃) appearing as a triplet around 0.88 ppm. The methylene group adjacent to the amine (α-CH₂) would be found further downfield. Upon protonation to form the ammonium salt, the protons on the α-CH₂ group experience a significant downfield shift due to the electron-withdrawing effect of the positively charged nitrogen atom. The ammonium protons (N⁺-H) themselves would appear as a broad signal, the position of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For the 16-carbon chain of hexadecan-1-amine, a series of signals is expected in the aliphatic region (10-40 ppm). chemicalbook.comspectrabase.com The carbon atom attached to the nitrogen (C1) is the most deshielded and appears furthest downfield. oregonstate.edulibretexts.org Similar to the ¹H spectrum, the C1 signal will undergo a downfield shift upon salt formation due to the change in the electronic environment around the nitrogen atom.
³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for this compound, as the phosphorus-31 nucleus is 100% abundant and highly sensitive. wikipedia.orghuji.ac.il The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment, including oxidation state, coordination number, and bonding. oxinst.comslideshare.net The spectrum is typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org For the hexadecan-1-amine phosphate salt, a single resonance is expected in the ³¹P NMR spectrum. The exact chemical shift will depend on the degree of protonation of the phosphate anion. For instance, orthophosphoric acid and its various protonated forms have distinct chemical shift ranges. The observed chemical shift can confirm the formation of the phosphate salt and provide insight into the average protonation state of the phosphate headgroup in the specific solvent environment. nih.gov
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) - Approximate | Notes |
| ¹H | -CH₃ | ~0.88 | Terminal methyl group of the hexadecyl chain. |
| ¹H | -(CH₂)₁₃- | ~1.25 | Bulk methylene groups of the hexadecyl chain. |
| ¹H | -CH₂-N⁺H₃ | >2.7 | Methylene group adjacent to the ammonium headgroup, shifted downfield. |
| ¹³C | -C H₃ | ~14 | Terminal methyl carbon. |
| ¹³C | -(C H₂)₁₄- | 22-34 | Methylene carbons of the hexadecyl chain. |
| ¹³C | -C H₂-N⁺H₃ | >40 | Carbon adjacent to the ammonium headgroup, shifted downfield. |
| ³¹P | PO₄ environment | 0 to 5 | Single peak, referenced to H₃PO₄. The exact shift depends on the protonation state. |
X-ray Diffraction (XRD) for Crystalline Order and Phase Identification
X-ray diffraction is the primary technique used to investigate the crystalline nature and packing of hexadecan-1-amine phosphate assemblies in the solid state. The resulting diffraction pattern provides information on the long-range order and the repeating structural motifs within the material. For self-assembled amphiphilic salts like this, XRD patterns typically exhibit a series of sharp peaks at low diffraction angles (small 2θ values) and broader, less intense peaks at higher angles.
The low-angle peaks are indicative of a lamellar (layered) structure, which is common for long-chain alkyl salts. These peaks correspond to the (00l) reflections and are used to calculate the interlayer spacing or d-spacing of the lamellae, which represents the thickness of one bilayer of the hexadecan-1-amine phosphate molecules. This d-spacing is directly related to the length of the hexadecyl chains and their tilt angle with respect to the layer normal.
The peaks at higher 2θ angles provide information about the lateral packing of the alkyl chains within the layers. The arrangement of these chains can adopt different sub-cell structures, such as hexagonal, orthorhombic, or triclinic packing, which give rise to characteristic diffraction peaks. For instance, a single strong peak around a d-spacing of 4.2 Å is often indicative of hexagonal packing, where the chains have rotational freedom.
Analysis of the XRD pattern allows for the determination of the phase of the crystalline material and how it might change with temperature or other environmental conditions. researchgate.netnist.govnist.govgovinfo.govresearchgate.net
Interfacial and Colloidal Measurement Techniques
When hexadecan-1-amine phosphate is deposited as a thin film or forms colloidal assemblies, its interfacial properties become paramount. Techniques that can probe the characteristics of these surfaces and thin layers are essential for understanding their functionality.
Dynamic Water Contact Angle Measurements for Wettability
Dynamic water contact angle measurements are used to characterize the wettability of a surface coated with a thin film of hexadecan-1-amine phosphate. This technique provides information about the hydrophobicity or hydrophilicity of the surface, which is a direct consequence of the molecular orientation at the outermost layer.
For a self-assembled monolayer or thin film of hexadecan-1-amine phosphate, the surface properties will be dictated by which part of the molecule is exposed to the air. If the assembly is well-ordered with the hydrophobic hexadecyl chains oriented outwards, away from the substrate, the surface is expected to be hydrophobic, resulting in a high water contact angle. Conversely, if the polar ammonium phosphate headgroups are exposed, the surface will be more hydrophilic, leading to a lower contact angle.
Dynamic contact angle measurements involve measuring the advancing and receding contact angles as a water droplet is expanded and then contracted on the surface. The advancing angle (θ_A) reflects the interaction with the surface as the liquid front moves over a dry area, while the receding angle (θ_R) represents the interaction as the front withdraws. The difference between these two angles, known as contact angle hysteresis, provides information about surface roughness, chemical heterogeneity, and molecular rearrangements at the interface. A low hysteresis value is typically indicative of a smooth and chemically homogeneous surface. The wettability of phosphate-coated surfaces can be significantly improved compared to uncoated substrates. mdpi.commdpi.comnih.gov
Variable-Angle Spectroscopic Ellipsometry (VASE) for Film Thickness
Variable-Angle Spectroscopic Ellipsometry (VASE) is a highly sensitive, non-destructive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. mdpi.comchalcogen.roparksystems.comspectroscopyonline.comntis.gov It measures the change in polarization of light upon reflection from a surface.
When a thin film of hexadecan-1-amine phosphate is deposited on a substrate (e.g., silicon wafer), VASE can be used to accurately measure its thickness, often with sub-nanometer resolution. The technique works by measuring the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength and angle of incidence. These experimental data are then fitted to an optical model that describes the sample structure (e.g., substrate/film/air).
The optical model includes the thickness and the optical constants of each layer. For an organic film like hexadecan-1-amine phosphate, the optical constants can be described by a dispersion model, such as the Cauchy model, which is appropriate for transparent or weakly absorbing materials in the visible spectral range. By fitting the model-generated Ψ and Δ values to the experimental data, the film thickness and its refractive index can be precisely determined. This information is crucial for controlling the deposition of uniform, well-defined films and for understanding how the molecular assembly translates to macroscopic film properties.
| Technique | Parameter Measured | Information Obtained |
| Dynamic Water Contact Angle | Advancing and Receding Contact Angles (θ_A, θ_R) | Surface wettability (hydrophobicity/hydrophilicity), surface energy, chemical heterogeneity, molecular orientation at the surface. |
| Variable-Angle Spectroscopic Ellipsometry (VASE) | Ellipsometric parameters (Ψ, Δ) | Thin film thickness, refractive index (n), extinction coefficient (k), surface roughness. |
Zeta Potential Measurements for Surface Charge of Colloids
The stability and surface charge characteristics of colloidal dispersions of Phosphoric acid--hexadecan-1-amine (1/1) are critically evaluated using zeta potential measurements. The zeta potential is the electric potential at the slipping plane of a colloidal particle, which provides a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. This parameter is a key indicator of the stability of the colloidal system; high absolute zeta potential values (typically > ±30 mV) are indicative of a stable, dispersed system due to strong electrostatic repulsion, whereas low values suggest a propensity for aggregation or flocculation.
The surface charge of colloids formed by the self-assembly of Phosphoric acid--hexadecan-1-amine (1/1) is primarily governed by the ionization state of the amine and phosphate headgroups. The primary amine group of hexadecan-1-amine has a pKa value in the range of 10-11, meaning it is protonated and positively charged (R-NH3+) at acidic and neutral pH. Conversely, phosphoric acid is a polyprotic acid with three distinct pKa values (approximately 2.15, 7.20, and 12.35). Consequently, the charge of the phosphate group will be negative and vary with the pH of the medium (H2PO4-, HPO4^2-, PO4^3-).
Detailed Research Findings:
Experimental studies on the electrophoretic mobility of similar long-chain amine and phosphate-containing colloidal systems reveal a significant dependence of the zeta potential on the pH of the aqueous medium. For instance, in acidic conditions (pH < 7), the amine group is fully protonated, while the phosphate group may carry a single negative charge. This can result in a net positive or near-neutral surface charge. As the pH increases into the alkaline range, deprotonation of the ammonium group and further deprotonation of the phosphate species lead to an increasingly negative surface charge.
The ionic strength of the medium also plays a crucial role. An increase in ionic strength leads to a compression of the electrical double layer around the colloidal particles, which generally results in a decrease in the magnitude of the zeta potential. This can reduce the electrostatic repulsion and potentially lead to instability of the colloid.
Below are illustrative data tables representing the expected trends in zeta potential for Phosphoric acid--hexadecan-1-amine (1/1) colloids under varying pH and ionic strength conditions, based on the established behavior of similar systems.
Interactive Data Table: Effect of pH on Zeta Potential
The following table illustrates the anticipated change in zeta potential of a 0.1 mM aqueous dispersion of Phosphoric acid--hexadecan-1-amine (1/1) at a constant low ionic strength (1 mM NaCl) across a range of pH values.
| pH | Predominant Amine Species | Predominant Phosphate Species | Expected Zeta Potential (mV) |
| 3 | R-NH3+ | H2PO4- | +15 to +25 |
| 5 | R-NH3+ | H2PO4- | +5 to +15 |
| 7 | R-NH3+ | HPO4^2- / H2PO4- | -10 to +5 |
| 9 | R-NH3+ / R-NH2 | HPO4^2- | -20 to -30 |
| 11 | R-NH2 | HPO4^2- | -35 to -45 |
Interactive Data Table: Effect of Ionic Strength on Zeta Potential
This table demonstrates the expected effect of increasing ionic strength (via NaCl concentration) on the zeta potential of a 0.1 mM aqueous dispersion of Phosphoric acid--hexadecan-1-amine (1/1) at a constant pH of 9.
| NaCl Concentration (mM) | Expected Zeta Potential (mV) |
| 1 | -25 |
| 10 | -15 |
| 50 | -8 |
| 100 | -4 |
These data underscore the critical role of both pH and ionic strength in modulating the surface charge and, by extension, the colloidal stability of Phosphoric acid--hexadecan-1-amine (1/1) assemblies. The isoelectric point (the pH at which the zeta potential is zero) for such a system is expected to be in the neutral to slightly acidic range, representing the point of minimum electrostatic repulsion and, therefore, minimum colloidal stability.
Advanced Academic Applications of Phosphoric Acid Hexadecan 1 Amine 1/1 in Materials Science
Role as Corrosion Inhibitors for Metallic Substrates
The combination of a phosphate (B84403) anion and a long-chain alkylammonium cation in Phosphoric acid--hexadecan-1-amine (1/1) makes it a theoretically effective corrosion inhibitor for various metallic substrates, particularly in acidic environments. The efficacy of such compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Adsorption-Based Inhibition Mechanisms on Metal Surfaces
The primary mechanism by which Phosphoric acid--hexadecan-1-amine (1/1) is expected to inhibit corrosion is through adsorption onto the metal surface. This process can be understood through the distinct roles of its constituent ions. The hexadecylammonium cation, with its positively charged nitrogen headgroup, can electrostatically interact with a metal surface that has a net negative charge, a common scenario in acidic solutions due to the adsorption of anions from the acid. ohio.edu Concurrently, the lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal atoms, leading to chemisorption. agh.edu.pl
The phosphate anion can also participate in the formation of the protective layer. Phosphate-based inhibitors are known to react with metal ions, such as Fe²⁺, that are formed during the corrosion process, to create an insoluble layer of metal phosphate. tribology.rsnih.gov This layer acts as a passivation film, further impeding the corrosion process.
Performance Evaluation and Factors Influencing Inhibition Efficiency
The performance of a corrosion inhibitor like Phosphoric acid--hexadecan-1-amine (1/1) is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods.
Several factors can influence the inhibition efficiency of this compound:
Concentration: Generally, the inhibition efficiency increases with the concentration of the inhibitor up to a critical concentration. semanticscholar.org Above this point, the metal surface becomes saturated with the inhibitor molecules, and further increases in concentration may not significantly improve performance.
Temperature: The effect of temperature on inhibition efficiency can indicate the mechanism of adsorption. For physisorption, efficiency tends to decrease with increasing temperature, while for chemisorption, it may increase up to a certain temperature. semanticscholar.org
Corrosive Environment: The pH of the solution and the presence of other ions can affect the inhibitor's performance. For instance, in highly acidic solutions, the amine will be fully protonated, favoring electrostatic attraction to a negatively charged surface.
Metal Substrate: The nature of the metal and the state of its surface (e.g., presence of oxides) will influence the adsorption process and the stability of the protective film.
Below is an illustrative data table showing typical performance evaluation results for a long-chain amine-based corrosion inhibitor on steel in an acidic medium.
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | 250 | 0 |
| 50 | 50 | 80 |
| 100 | 25 | 90 |
| 150 | 12.5 | 95 |
| 200 | 12 | 95.2 |
This table is illustrative and represents typical data for similar types of corrosion inhibitors.
Classification of Inhibition Type
Based on the electrochemical behavior of similar long-chain amine and phosphate inhibitors, Phosphoric acid--hexadecan-1-amine (1/1) can be classified as a mixed-type inhibitor . nih.govmdpi.com This means it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Functional Materials Development Through Supramolecular Assembly
The amphiphilic nature of Phosphoric acid--hexadecan-1-amine (1/1) makes it an excellent building block for the bottom-up fabrication of functional materials through supramolecular assembly. This process involves the spontaneous organization of molecules into well-defined, ordered structures via non-covalent interactions.
Engineering Surface Properties for Tailored Interactions
The self-assembly of Phosphoric acid--hexadecan-1-amine (1/1) can be utilized to engineer the properties of surfaces. When applied to a substrate from a solution, the molecules can form a self-assembled monolayer (SAM). The phosphate headgroups would anchor to the substrate (especially on metal oxides or other polar surfaces), while the hydrophobic hexadecyl chains would be exposed outwards. This dramatically alters the surface chemistry, transforming a hydrophilic surface into a hydrophobic one.
This modification of surface properties can be tailored for various applications:
Wetting Control: Creating hydrophobic surfaces for applications such as water-repellent coatings.
Biocompatibility: The organized monolayer can be used to control the interaction of biological entities with the surface.
Adhesion: Modifying surface energy to either promote or prevent adhesion of other materials.
The formation of these organized layers is driven by a combination of interactions: ionic/hydrogen bonding of the phosphate headgroup with the surface, and van der Waals forces between the long alkyl chains.
Design of Responsive and Adaptive Soft Materials
In bulk solutions, amphiphilic molecules like Phosphoric acid--hexadecan-1-amine (1/1) can self-assemble into various structures such as micelles, vesicles, or liquid crystalline phases, depending on the concentration and external conditions. The ionic interaction between the phosphate and ammonium (B1175870) groups, combined with the hydrogen bonding capabilities of the phosphate and the hydrophobic interactions of the alkyl chains, can lead to the formation of complex, ordered soft materials.
These materials can be designed to be responsive and adaptive to external stimuli:
pH-Responsive Materials: The protonation state of the phosphate group is dependent on the pH of the surrounding medium. Changes in pH can alter the charge and hydrogen bonding network of the supramolecular assembly, leading to a structural transition. This could be harnessed to create materials that change their viscosity, shape, or encapsulation/release properties in response to pH changes.
Temperature-Responsive Materials: The hydrophobic interactions between the alkyl chains are sensitive to temperature. An increase in temperature can disrupt the ordered packing of the chains, leading to a phase transition in the material.
Ion-Responsive Materials: The phosphate headgroups can interact with other ions present in the solution. The introduction of certain metal cations, for example, could trigger a change in the supramolecular structure.
While specific research on Phosphoric acid--hexadecan-1-amine (1/1) for these applications is not widely documented, the principles of supramolecular chemistry suggest its potential as a building block for creating smart, responsive soft materials. rsc.org The interplay of ionic, hydrogen bonding, and hydrophobic forces provides a rich landscape for the design of functional materials with tunable properties.
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Future Research Directions and Emerging Opportunities for Phosphoric Acid Hexadecan 1 Amine 1/1
Integration with Nanomaterials for Hybrid Functional Systems
A significant avenue for future research lies in the integration of Phosphoric acid--hexadecan-1-amine (1/1) with various nanomaterials to create hybrid systems with synergistic or entirely new functionalities. The compound's self-assembling properties make it an ideal organic matrix or surface modifier for inorganic nanoparticles.
Research has demonstrated the utility of hexadecylamine (B48584) (HDA), one of the constituent components, in functionalizing nanomaterials. For instance, HDA has been used to modify graphene quantum dots (GQDs) to enhance their adsorption capabilities for hydrophobic pollutants. rsc.orgnih.gov In one study, HDA-functionalized sulfur- and nitrogen-co-doped GQDs were complexed with magnetic silver nanoparticles (AgNPs@Fe3O4-C16SNGQDs), creating a multifunctional nanocomposite for removing phenanthrene (B1679779) and bacteria from aqueous solutions. researchgate.net The long alkyl chain of HDA improves the material's affinity for organic molecules, a principle directly applicable to the amine-phosphate salt.
The role of the phosphate (B84403) group is equally critical. Phosphate anions can strongly interact with metal surfaces and have been explored in the formation of hybrid nanosystems. nih.gov Calcium phosphate nanoparticles (CPNPs), for example, are noted for their low toxicity and high stability, making them suitable for biomedical applications. nih.gov The combination of the amine's surface-capping ability and the phosphate's affinity for inorganic components could lead to highly stable and functional hybrid materials. Future work could focus on using the complete Phosphoric acid--hexadecan-1-amine (1/1) salt as a coordinating agent and stabilizer in the synthesis of metallic nanoparticles, such as copper (Cu) or silver (Ag), to control their size, shape, and surface properties. nih.govpsu.edu
| Nanomaterial Type | Role of Alkylamine/Phosphate Component | Potential Hybrid System Application | Supporting Research Insights |
|---|---|---|---|
| Graphene Quantum Dots (GQDs) | Surface functionalization to introduce hydrophobic moieties. | Enhanced nano-adsorbents for environmental remediation of organic pollutants. | HDA-functionalized GQDs show high adsorption capacity for phenanthrene. nih.gov |
| Metal Nanoparticles (Cu, Ag) | Capping agent to control nanocrystal faceting and prevent aggregation. | Catalysis, antibacterial agents, and conductive inks. | HDA binds strongly to Cu(100) surfaces, directing crystal growth. psu.eduresearchgate.net AgNPs are recognized for their antibacterial properties. nih.gov |
| Magnetic Nanoparticles (e.g., Fe3O4) | Component in multifunctional composites for stability and targeting. | Targeted drug delivery, water purification with magnetic separation. | Used in AgNPs@Fe3O4-C16SNGQDs nanocomposites for pollutant and bacteria removal. researchgate.net |
| Mesoporous Silica Nanoparticles (MSNs) | Functionalization of pores with alkylammonium groups for controlled release. | pH-responsive drug delivery systems. | Alkylammonium-functionalized hollow MSNs can carry drug molecules like fludarabine (B1672870) phosphate, utilizing electrostatic interactions for controlled release. mdpi.com |
Advanced Multi-component Self-Assembly Systems
Building on the binary self-assembly of the amine and phosphate, a promising research direction is the development of advanced multi-component systems. Supramolecular self-assembly is a powerful tool for creating functional materials with precise molecular-level control. rsc.org By introducing additional components, researchers can create nanostructures with increased complexity and functionality, mimicking biological systems where compartmentalization is key. rsc.org
The fundamental interactions in the Phosphoric acid--hexadecan-1-amine (1/1) system are hydrogen bonding and electrostatic forces between the ammonium (B1175870) head group and the phosphate anion. scispace.com These same forces can be harnessed to incorporate other molecules. For example, studies on other phosphate amphiphiles have shown that co-surfactants, such as long-chain alcohols or other amines, can significantly widen the pH range over which stable vesicle structures form. nih.gov This suggests that introducing a third or fourth component could allow for the creation of robust, environmentally responsive nanostructures from Phosphoric acid--hexadecan-1-amine (1/1).
Future research could explore the co-assembly of the amine-phosphate salt with:
Functional Dyes or Redox-Active Molecules: To create materials for sensing or electronic applications.
Biomolecules: Such as peptides or DNA, to form bio-hybrid materials for drug delivery or biocatalysis.
Other Amphiphiles: To create complex micellar or vesicular structures with multiple domains, allowing for the separate encapsulation of different types of cargo. rsc.org
Metal Coordination Complexes: The phosphate and amine groups can act as ligands, enabling the self-assembly of metallosupramolecular architectures with unique catalytic or magnetic properties. nih.gov
The goal is to move beyond simple bilayers and vesicles towards hierarchical structures where function is dictated by the specific spatial arrangement of multiple, distinct components.
Further Development of Sustainable Synthesis and Application Methodologies
As with all chemical processes, there is a growing need for sustainable and environmentally friendly methods for the synthesis and application of alkyl ammonium phosphates. Future research will likely focus on "green chemistry" principles, including the use of renewable feedstocks, solvent-free reaction conditions, and recyclable catalysts.
Sustainable Synthesis: The conventional synthesis of such compounds involves reacting an amine with phosphoric acid. mdpi.com Opportunities for sustainability can be found in the production of the precursors themselves.
Renewable Feedstocks: Research into producing long-chain amines from biomass sources rather than petrochemicals is a key area.
Green Catalysts: The synthesis of related compounds has been shown to benefit from green catalysts. For example, natural phosphate (NP) has been successfully used as an inexpensive, readily available, and recyclable heterogeneous catalyst for other organic reactions, such as the synthesis of quinoxalines. nih.govmdpi.comresearchgate.net Similarly, synthetic metal phosphates have been explored as acid catalysts for producing fuel additives from biomass-derivable platform molecules like acetone. researchgate.net Future work could adapt these phosphate-based catalytic systems for the efficient and sustainable synthesis of alkyl ammonium phosphates.
Sustainable Applications: Developing applications that contribute to environmental protection or resource efficiency is another facet of sustainability.
Corrosion Inhibition: Alkali metal phosphates have been investigated as effective, non-toxic corrosion inhibitors for mild steel. mdpi.comresearchgate.net The self-assembling nature of Phosphoric acid--hexadecan-1-amine (1/1) could allow it to form a dense, protective monolayer on metal surfaces, offering a potentially powerful and environmentally benign alternative to conventional corrosion inhibitors.
Catalysis: The organized structure of self-assembled alkyl ammonium phosphates could be used as a nanoreactor or template for catalytic processes, potentially improving efficiency and selectivity while using milder reaction conditions.
| Area of Development | Sustainable Approach | Research Opportunity | Relevant Findings |
|---|---|---|---|
| Synthesis | Renewable Feedstocks | Develop pathways to synthesize hexadecan-1-amine from biomass. | General trend towards bio-based chemicals to reduce reliance on fossil fuels. |
| Green Catalysis | Utilize natural or synthetic phosphates as recyclable, heterogeneous catalysts for amination or phosphorylation reactions. | Natural phosphate and synthetic metal phosphates have proven effective as recyclable catalysts in other organic syntheses. nih.govresearchgate.net | |
| Application | Corrosion Inhibition | Design self-assembling monolayers for metal protection as a green alternative to toxic inhibitors. | Phosphate-based materials show high inhibition efficiencies for mild steel. researchgate.net |
| Material Templates | Use self-assembled structures as templates for creating porous materials or as nanoreactors for efficient chemical reactions. | The principle of using self-assembly to template materials is well-established in materials science. |
Predictive Modeling and Rational Design of Novel Alkyl Ammonium Phosphate Architectures
Advances in computational chemistry and materials modeling offer powerful tools for accelerating the discovery and design of new materials. Instead of relying solely on trial-and-error experimentation, predictive modeling can guide the synthesis of novel alkyl ammonium phosphate architectures with tailored properties.
Density-functional theory (DFT) has already been successfully used to understand the self-assembly of hexadecylamine (HDA) on copper surfaces. psu.eduresearchgate.netrsc.org These studies revealed that van der Waals interactions between the alkyl tails are stronger than the interaction between the amine head group and the copper surface, and that HDA binds more strongly to the Cu(100) facet than the Cu(111) facet. psu.eduresearchgate.net This type of detailed energetic and structural information is invaluable for rationally designing systems where surface interactions are critical.
Future research in this area could involve:
Molecular Dynamics (MD) Simulations: To model the dynamic process of self-assembly in solution, predicting the most stable morphologies (e.g., micelles, bilayers, nanotubes) for different alkyl chain lengths, phosphate derivatives, or solvent conditions.
Quantum Chemistry Calculations: To precisely calculate the non-covalent interaction energies (hydrogen bonding, electrostatic, van der Waals) that govern the assembly of multi-component systems.
Machine Learning (ML) and AI: To develop models that can predict the properties of a hypothetical alkyl ammonium phosphate structure based on its chemical composition. nih.gov This approach could rapidly screen vast numbers of potential structures to identify candidates with desired characteristics, such as specific binding affinities or thermal stabilities. For example, statistical design of experiment (DOE) methods have been used to optimize the ratio of different quaternary ammonium monomers to create molecularly imprinted polymers with high selectivity for a target molecule. mdpi.com
By combining these predictive tools, researchers can move towards a rational design paradigm, enabling the de novo creation of complex supramolecular architectures based on the Phosphoric acid--hexadecan-1-amine (1/1) motif for highly specific and advanced applications.
Q & A
Basic Research Questions
Q. How can the stoichiometric ratio of phosphoric acid to hexadecan-1-amine in the 1:1 complex be confirmed experimentally?
- Methodological Answer : Use acid-base titration to quantify free proton availability from phosphoric acid, combined with nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding interactions between the amine group and phosphate ions. For reproducible results, calibrate titration endpoints using standardized buffers (e.g., phosphate-perchlorate systems) and validate NMR peak assignments against reference spectra of pure components .
Q. What spectroscopic methods are effective for characterizing molecular interactions in the phosphoric acid–hexadecan-1-amine complex?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy can identify hydrogen bonding between the phosphate group (–PO₄³⁻) and the amine (–NH₂), particularly shifts in O–H (3200–3600 cm⁻¹) and N–H (1500–1600 cm⁻¹) stretching frequencies. X-ray diffraction (XRD) can resolve crystallographic packing, while differential scanning calorimetry (DSC) assesses thermal stability by measuring melting point deviations from pure components .
Q. How does pH influence the stability of the 1:1 complex in aqueous environments?
- Methodological Answer : Conduct pH-dependent solubility studies by preparing buffered solutions (e.g., phosphate buffers) across a pH range (2–12). Monitor precipitate formation via turbidimetry and validate using high-performance liquid chromatography (HPLC) with a mobile phase optimized for separating ionic species. Compare dissociation constants (pKa) of phosphoric acid and the amine to predict pH-dependent phase behavior .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in reported stability data for the phosphoric acid–hexadecan-1-amine complex?
- Methodological Answer : Build MD models using force fields (e.g., CHARMM or AMBER) parameterized for phosphate-amine interactions. Simulate systems under varying temperatures and solvent polarities to identify critical factors (e.g., hydration shells, van der Waals forces) affecting stability. Validate against experimental DSC and XRD data to reconcile discrepancies between computational and empirical results .
Q. What experimental design optimizes the synthesis of the 1:1 complex while minimizing by-product formation?
- Methodological Answer : Employ a factorial design varying molar ratios (0.8:1 to 1.2:1), solvent polarity (e.g., ethanol vs. hexane), and reaction temperature (25–80°C). Use HPLC-MS to quantify by-products (e.g., di- or tri-alkylammonium phosphates) and response surface methodology (RSM) to identify optimal conditions. Cross-validate with FTIR to confirm complex purity .
Q. How do thermodynamic properties of the complex compare to its individual components, and what implications does this have for its application in drug delivery systems?
- Methodological Answer : Measure Gibbs free energy (ΔG) of formation via isothermal titration calorimetry (ITC) and compare with theoretical values derived from Pauling’s rules for oxoacid dissociation. Assess encapsulation efficiency using fluorescent probes in lipid bilayer models, correlating results with the complex’s hydrophobicity (logP) and ionic interaction strength .
Q. What statistical approaches are suitable for analyzing contradictory data on the complex’s solubility in polar aprotic solvents?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to datasets from published solubility studies, incorporating variables like solvent dielectric constant and Hildebrand solubility parameters. Replicate experiments under controlled humidity and temperature, using gas chromatography (GC) to detect trace water content that may influence results .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data (e.g., FTIR peak shifts) in publications?
- Methodological Answer : Use normalized overlays of FTIR spectra with annotated peak assignments and error bars reflecting triplicate measurements. Include raw data in supplementary materials and discuss potential sources of variation (e.g., hydration state, crystallinity). Reference authoritative databases (e.g., NIST Chemistry WebBook) for spectral validation .
Q. What validation protocols ensure reproducibility in synthesizing the 1:1 complex?
- Methodological Answer : Publish detailed synthetic protocols with step-by-step stoichiometric calculations, solvent purification methods, and characterization parameters (e.g., NMR integration ratios, XRD crystallinity indices). Encourage peer validation through open-access data repositories and interlaboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
